molecular formula C5H3Cl4F3 B12562052 1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene CAS No. 194938-10-8

1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene

Cat. No.: B12562052
CAS No.: 194938-10-8
M. Wt: 261.9 g/mol
InChI Key: DHWYIEVMQKVXIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene is a chemical compound with the molecular formula C5H3Cl4F3 It is characterized by the presence of both chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

The synthesis of 1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the reaction of a pentene derivative with chlorine and fluorine sources. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity .

Chemical Reactions Analysis

1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Addition Reactions: The double bond in the pentene structure allows for addition reactions with various reagents.

Common reagents used in these reactions include halogens, acids, and bases. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce chlorine and fluorine atoms into other compounds.

    Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1,1,3-Tetrachloro-5,5,5-trifluoropent-2-ene involves its interaction with molecular targets through its reactive chlorine and fluorine atoms. These interactions can lead to the formation of new chemical bonds or the modification of existing ones, affecting various molecular pathways. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Properties

CAS No.

194938-10-8

Molecular Formula

C5H3Cl4F3

Molecular Weight

261.9 g/mol

IUPAC Name

1,1,1,3-tetrachloro-5,5,5-trifluoropent-2-ene

InChI

InChI=1S/C5H3Cl4F3/c6-3(1-4(7,8)9)2-5(10,11)12/h1H,2H2

InChI Key

DHWYIEVMQKVXIT-UHFFFAOYSA-N

Canonical SMILES

C(C(=CC(Cl)(Cl)Cl)Cl)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.